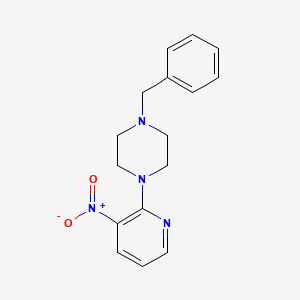

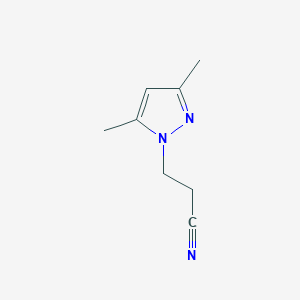

1-苄基-4-(3-硝基吡啶-2-基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of a set of 4-alkyl-1-(o-methoxyphenyl)piperazines with a terminal benzotriazole fragment. Similarly, paper details the preparation of novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, and paper discusses the synthesis of analogues of an anti-tuberculosis agent with modifications to the piperazine ring to improve bioavailability. These methods often involve multi-step reactions including alkylation, reduction, and functional group modifications, which are likely relevant to the synthesis of "1-Benzyl-4-(3-nitropyridin-2-yl)piperazine."

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. Paper confirms the structure of synthesized compounds using various spectroscopic methods such as IR, NMR, and Mass spectrometry. Paper discusses the crystal structures of two piperazin-1-ium salts, providing insights into the three-dimensional arrangement of such molecules. These structural analyses are important for understanding the interaction of "1-Benzyl-4-(3-nitropyridin-2-yl)piperazine" with biological targets.

Chemical Reactions Analysis

The reactivity of piperazine derivatives is highlighted in several papers. Paper shows that certain piperazine compounds can inhibit protein and DNA synthesis in bacteria. Paper indicates that the substitution on the benzamidine nitrogen of piperazine-linked thiadiazoles affects their antileishmanial activity. These findings suggest that the chemical reactivity of "1-Benzyl-4-(3-nitropyridin-2-yl)piperazine" could also be influenced by the nature of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and bioavailability, are essential for their function as pharmaceutical agents. Paper discusses modifications to the piperazine moiety to increase bioavailability, which is a common challenge in drug development. Understanding these properties is necessary for the development of "1-Benzyl-4-(3-nitropyridin-2-yl)piperazine" as a potential therapeutic agent.

科学研究应用

Antiviral Applications :

- Al-Masoudi et al. (2007) synthesized derivatives of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine, showing potential as non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activity (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antibacterial and Antifungal Applications :

- Mekky & Sanad (2020) reported the synthesis of derivatives with potent bacterial biofilm inhibition and MurB enzyme inhibition, showing significant antibacterial efficacy (Mekky & Sanad, 2020).

- Yung, Mahony, & Whitehouse (1971) prepared hydrazones of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine and tested them for antibacterial and antifungal activities (Yung, Mahony, & Whitehouse, 1971).

Antidiabetic Applications :

- Le Bihan et al. (1999) identified piperazine derivatives as potent antidiabetic agents, with one compound showing significant increase in insulin secretion (Le Bihan et al., 1999).

Anti-Tuberculosis Applications :

- Tangallapally et al. (2006) developed analogues of a lead compound involving 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine with improved bioavailability and strong anti-tuberculosis activity (Tangallapally, Lee, Lenaerts, & Lee, 2006).

Anti-Malarial Applications :

- Cunico et al. (2009) investigated derivatives with anti-malarial activity, emphasizing the importance of certain molecular features for activity (Cunico et al., 2009).

Anticancer Applications :

- Mustafa et al. (2011) synthesized N1-(coumarin-7-yl) amidrazones incorporating N-piperazines and related congeners, showing significant antitumor activity against cancer cells (Mustafa, El-Abadelah, Zihlif, Naffa, & Mubarak, 2011).

- Ahmed, Molvi, & Khan (2017) synthesized novel compounds involving 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine and evaluated them for anti-inflammatory activity, showing potential for cancer treatment (Ahmed, Molvi, & Khan, 2017).

Antidepressant Applications :

- Pérez-Silanes et al. (2001) synthesized derivatives for potential antidepressant applications, focusing on serotonin reuptake inhibition and receptor affinity (Pérez-Silanes et al., 2001).

Optical Spectroscopic Applications :

- Karthikeyan et al. (2015) investigated a piperazine derivative's binding to bovine serum albumin, providing insights into pharmacokinetic mechanisms using optical spectroscopy (Karthikeyan, Chinnathambi, Kannan, Rajakumar, Velmurugan, Bharanidharan, Aruna, & Ganesan, 2015).

属性

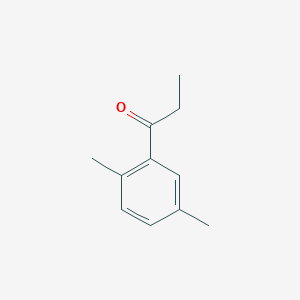

IUPAC Name |

1-benzyl-4-(3-nitropyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-20(22)15-7-4-8-17-16(15)19-11-9-18(10-12-19)13-14-5-2-1-3-6-14/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBNNOROVYIJTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384183 |

Source

|

| Record name | 1-benzyl-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(3-nitropyridin-2-yl)piperazine | |

CAS RN |

499771-07-2 |

Source

|

| Record name | 1-benzyl-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)

![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)